molecular formula C25H42O21 B13409850 Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl

Katalognummer: B13409850
Molekulargewicht: 678.6 g/mol
InChI-Schlüssel: FQAOWTKNOXFLAA-BRKSDEAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is a complex oligosaccharide featuring a linear xylose backbone with β1-4 linkages, an arabinose (Araf) substitution at the α1-3 position, and a terminal aldehyde group. Its synthesis is chemically challenging due to the reduced reactivity of the axial hydroxyl group in β1-4 linkages, which complicates enzymatic approaches .

Eigenschaften

Molekularformel

C25H42O21

Molekulargewicht

678.6 g/mol

IUPAC-Name

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal

InChI

InChI=1S/C25H42O21/c26-1-7(29)13(31)9(2-27)42-23-18(36)16(34)11(5-40-23)44-24-20(38)21(46-25-19(37)15(33)10(3-28)43-25)12(6-41-24)45-22-17(35)14(32)8(30)4-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10-,11+,12+,13+,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-/m0/s1

InChI-Schlüssel

FQAOWTKNOXFLAA-BRKSDEAHSA-N

Isomerische SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O

Kanonische SMILES

C1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(O3)CO)O)O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. The reaction conditions typically include the presence of nucleotide sugars such as UDP-xylose and specific acceptor peptides or oligosaccharides .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the expression of glycosyltransferase genes in microbial hosts. This approach allows for the large-scale production of the compound under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as transition metal complexes. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl involves its interaction with specific molecular targets, such as glycosyltransferases and hydrolases. These interactions facilitate the transfer and modification of sugar moieties, influencing various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Plant Polysaccharides

Glucuronoxylan (EP0513)
  • Structure : Xyl(b1-4) backbone with GlcA(a1-2) substitutions .
  • Differences: Lacks arabinose branches and terminal aldehyde. GlcA substitutions confer carboxylate groups, influencing solubility and ionic interactions.
  • Synthesis : Enzymatic methods feasible for β1-4 xylan backbones, but chemical synthesis required for GlcA modifications .
Glucuronoarabinoxylan (EP0514)
  • Structure : Xyl(b1-4) backbone with alternating GlcA(a1-2) and Ara(a1-3) substitutions .
  • Comparison : Shares the Ara(a1-3) substitution but includes GlcA modifications. The aldehyde group in the target compound distinguishes it functionally, enabling reductive amination or crosslinking applications.
Araf(a1-2)Xyl(a1-6)Glc(b1-4)[Xyl(a1-6)]Glc(b1-4)b-Glc
  • Structure : Complex branching with mixed α/β linkages and glucose/xylose units .
  • branched analogs) .

Physicochemical and ADMET Properties

While direct ADMET data for Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl are lacking, comparisons can be drawn from structurally related compounds:

  • Araf(a1-2)Xyl(a1-6)Glc(b1-4)[Xyl(a1-6)]Glc(b1-4)b-Glc: Molecular Weight: 900.80 g/mol vs. ~800–1,000 g/mol (estimated for target compound). LogP: -11.5 (highly hydrophilic) vs. similar hydrophilicity expected for the target compound due to hydroxyl/aldehyde groups .

Biologische Aktivität

Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl is a complex oligosaccharide with significant biological activity, particularly in the context of cell adhesion, immune response modulation, and potential therapeutic applications. This article explores its structural characteristics, biological functions, and relevant research findings.

Structural Characteristics

The compound is a branched oligosaccharide composed of arabinofuranose (Araf) and xylose (Xyl) units. Its structure can be summarized as follows:

  • Araf : Arabinofuranose units are linked via α(13)\alpha(1\rightarrow 3) glycosidic bonds.
  • Xyl : Xylose units are connected through β(14)\beta(1\rightarrow 4) linkages.

This specific arrangement contributes to its unique biological properties.

1. Cell Adhesion

Research indicates that Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl plays a crucial role in cell adhesion processes. Glycans like this oligosaccharide can interact with cell surface receptors, facilitating adhesion between cells and extracellular matrices.

Case Study : A study published in ScienceOpen demonstrated that specific glycan motifs enhance cell adhesion in various cellular environments, suggesting that Araf-based structures may have similar effects .

2. Immune Modulation

The oligosaccharide has been implicated in modulating immune responses. Its structural motifs can influence the recognition and binding of immune cells to pathogens or damaged tissues.

Research Findings : In vitro studies show that Araf-containing glycans can enhance the activation of immune cells, promoting a more robust immune response against infections .

Research Findings Summary Table

StudyFindings
ScienceOpen Araf-containing glycans enhance cell adhesionSuggests potential for tissue engineering applications
PubChem Immunomodulatory effects observed in vitroIndicates therapeutic potential in immune-related disorders
BOC Sciences Structural analysis confirms oligosaccharide propertiesSupports further investigation into biological activities

Potential Therapeutic Applications

Given its biological activities, Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl holds promise for various therapeutic applications:

  • Tissue Engineering : By enhancing cell adhesion, it could be used to improve the integration of implants or grafts.
  • Immunotherapy : Its ability to modulate immune responses may be harnessed in developing treatments for autoimmune diseases or cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.